molecular formula C7H7FO2S B15295952 4-Fluorophenyl Methyl Sulfone-d4

4-Fluorophenyl Methyl Sulfone-d4

Katalognummer: B15295952
Molekulargewicht: 178.22 g/mol
InChI-Schlüssel: DPJHZJGAGIWXTD-QFFDRWTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluorophenyl Methyl Sulfone-d4 is a deuterated compound with the molecular formula C7H3D4FO2S. It is a derivative of 4-Fluorophenyl Methyl Sulfone, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl Methyl Sulfone-d4 typically involves the deuteration of 4-Fluorophenyl Methyl Sulfone. One common method is the reaction of 4-Fluorophenyl Methyl Sulfone with deuterated reagents under specific conditions to replace the hydrogen atoms with deuterium. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to achieve high yields and purity levels suitable for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluorophenyl Methyl Sulfone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Fluorophenyl Methyl Sulfone-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways and interactions of sulfone-containing compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes due to its unique properties.

Wirkmechanismus

The mechanism of action of 4-Fluorophenyl Methyl Sulfone-d4 involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various biochemical reactions, including enzyme inhibition and protein binding. The deuterium atoms provide stability and resistance to metabolic degradation, enhancing the compound’s effectiveness in research applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluorophenyl Methyl Sulfone: The non-deuterated version of the compound.

    4-Fluorophenyl Sulfone: Lacks the methyl group.

    Phenyl Methyl Sulfone: Lacks the fluorine atom.

Uniqueness

4-Fluorophenyl Methyl Sulfone-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and resistance to metabolic processes. This makes it particularly valuable in research applications where isotopic labeling is required for tracing and studying complex biochemical pathways.

Eigenschaften

Molekularformel

C7H7FO2S

Molekulargewicht

178.22 g/mol

IUPAC-Name

1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfonylbenzene

InChI

InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D

InChI-Schlüssel

DPJHZJGAGIWXTD-QFFDRWTDSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C)[2H]

Kanonische SMILES

CS(=O)(=O)C1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.